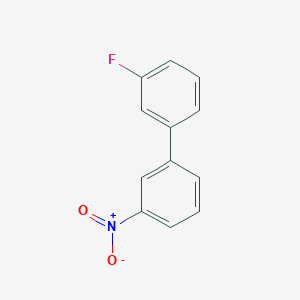

1-Fluoro-3-(3-nitrophenyl)benzene

Overview

Description

1-Fluoro-3-(3-nitrophenyl)benzene is a compound with the molecular weight of 217.2 . It is also known as 3-fluoro-3’-nitro-1,1’-biphenyl . This compound is used for the synthesis of fluoroaromatic compounds through fluorodenitration and other pharmaceuticals .

Molecular Structure Analysis

The molecular structure of 1-Fluoro-3-(3-nitrophenyl)benzene is represented by the linear formula C12H8FNO2 . The InChI code for this compound is 1S/C12H8FNO2/c13-11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(15)16/h1-8H .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Fluoro-3-(3-nitrophenyl)benzene include a molecular weight of 217.2 .Scientific Research Applications

Bioconjugation and Functionalization of Polymer Surfaces

1-Fluoro-3-(3-nitrophenyl)benzene has been used in the field of surface engineering for the immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers . This compound is used as a photolinker to produce the desired chemical linkage upon photo-irradiation .

Construction of Bioconjugates

This compound is used in the construction of bioconjugates, which are essential requirements of many biochemical assays and chemical syntheses . The compound forms a covalent bond between two molecules through specific functional groups like primary amines, sulfhydryls, carboxyl group etc. present on them .

Rapid Diagnostics

1-Fluoro-3-(3-nitrophenyl)benzene has been used in rapid diagnostics . The compound’s ability to form covalent bonds with biomolecules makes it a valuable tool in the development of rapid diagnostic tests .

Photoaffinity Labeling

This compound is one of the oldest photolinkers used for photoaffinity labeling . It has remained unexplored for a long time because of apprehension that it forms ring-expanded dehydroazepine as a major product and hence cannot activate an inert polymer .

Thermochemical Reactions

The fluoro group in 1-Fluoro-3-(3-nitrophenyl)benzene is a thermoreactive . This property differentiates it from photoreactive groups and allows it to participate in thermochemical reactions .

Photochemical Reactions

1-Fluoro-3-(3-nitrophenyl)benzene can participate in photochemical reactions with versatile polymers and biomolecules . This property makes it a valuable tool in materials chemistry .

Safety and Hazards

The safety data sheet for a similar compound, 1-fluoro-2-nitro-4-azidobenzene, indicates that it causes skin irritation, serious eye irritation, and may be toxic if inhaled . It may also cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name |

1-(3-fluorophenyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFWFXBOZUJOLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30720608 | |

| Record name | 3-Fluoro-3'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-3-(3-nitrophenyl)benzene | |

CAS RN |

80254-72-4 | |

| Record name | 3-Fluoro-3'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-N-[3-(dimethylamino)propyl]-3-methylbutanamide dihydrochloride](/img/structure/B1441133.png)

![3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1441145.png)

![4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid](/img/structure/B1441149.png)

![2-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441152.png)

![3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1441153.png)